N-{1-[1-(Adamantan-1-YL)propyl]-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-YL}-4-fluorobenzamide
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Overview
Description
N-{1-[1-(Adamantan-1-YL)propyl]-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-YL}-4-fluorobenzamide is a complex organic compound that features a unique combination of adamantane, imidazolidinone, and fluorobenzamide moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[1-(Adamantan-1-YL)propyl]-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-YL}-4-fluorobenzamide typically involves multiple steps:
Formation of Adamantane Derivative: The adamantane moiety can be introduced through reactions involving adamantanecarboxylic acid and enamides.
Imidazolidinone Formation: The imidazolidinone ring is formed through cyclization reactions involving appropriate precursors under controlled conditions.
Coupling with Fluorobenzamide: The final step involves coupling the imidazolidinone derivative with 4-fluorobenzamide using coupling agents such as EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as microwave irradiation can be employed to reduce reaction times and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products
The major products formed from these reactions include hydroxylated adamantane derivatives, reduced imidazolidine derivatives, and various substituted fluorobenzamides .
Scientific Research Applications
N-{1-[1-(Adamantan-1-YL)propyl]-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-YL}-4-fluorobenzamide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in antiviral and anticancer research.
Materials Science: The adamantane moiety imparts thermal stability, making the compound useful in the development of high-performance materials.
Biological Studies: The compound can be used as a probe to study various biological pathways and molecular interactions.
Mechanism of Action
The mechanism of action of N-{1-[1-(Adamantan-1-YL)propyl]-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-YL}-4-fluorobenzamide involves its interaction with specific molecular targets. The adamantane moiety is known to interact with viral proteins, potentially inhibiting viral replication . The imidazolidinone ring can interact with enzymes, modulating their activity and affecting various biological pathways .
Comparison with Similar Compounds
Similar Compounds
- N-(adamantan-1-yl)-4-[(adamantan-1-yl)sulfamoyl]benzamide
- N-(adamantan-1-yl)-4-(1-piperidinylsulfonyl)benzamide
Uniqueness
N-{1-[1-(Adamantan-1-YL)propyl]-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-YL}-4-fluorobenzamide is unique due to the presence of the trifluoromethyl group on the imidazolidinone ring, which enhances its lipophilicity and potential biological activity . Additionally, the combination of adamantane and fluorobenzamide moieties provides a distinct structural framework that is not commonly found in other compounds .
Properties
Molecular Formula |
C24H27F4N3O3 |
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Molecular Weight |
481.5 g/mol |
IUPAC Name |
N-[1-[1-(1-adamantyl)propyl]-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]-4-fluorobenzamide |
InChI |
InChI=1S/C24H27F4N3O3/c1-2-18(22-10-13-7-14(11-22)9-15(8-13)12-22)31-20(33)23(24(26,27)28,30-21(31)34)29-19(32)16-3-5-17(25)6-4-16/h3-6,13-15,18H,2,7-12H2,1H3,(H,29,32)(H,30,34) |
InChI Key |
IURLZLXNDXHRJK-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C12CC3CC(C1)CC(C3)C2)N4C(=O)C(NC4=O)(C(F)(F)F)NC(=O)C5=CC=C(C=C5)F |
Origin of Product |
United States |
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